3,3-Dibromo Cotinine
Overview
Description
3,3-Dibromo Cotinine is a derivative of cotinine, which is a major metabolite of nicotine. This compound is characterized by the presence of two bromine atoms attached to the third carbon of the cotinine structure. It has a molecular formula of C10H10Br2N2O and a molecular weight of 334.01 g/mol .
Scientific Research Applications
3,3-Dibromo Cotinine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to nicotine metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating nicotine addiction and its effects on the nervous system.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
Target of Action
3,3-Dibromo Cotinine, also known as (5S)-3,3-dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one, is a derivative of cotinine . Cotinine, the primary metabolite of nicotine, has been shown to be psychoactive in humans and animals . It is believed to bind to, activate, and desensitize the nicotinic acetylcholine receptor . .
Mode of Action
Cotinine, from which this compound is derived, has been shown to facilitate memory, cognition, executive function, and emotional responding . It is also known to act as an antidepressant and reduce cognitive impairment associated with disease and stress-induced dysfunction .
Biochemical Pathways
Cotinine has been shown to inhibit the TLR4/NF-κB signaling pathway . This pathway plays a crucial role in the immune response to pathogens and inflammation. By inhibiting this pathway, cotinine may have anti-inflammatory effects . .
Pharmacokinetics
Cotinine, the parent compound, has a relatively long biological half-life in serum, making it a useful estimate of tobacco smoke exposure . Cotinine’s biological half-life in serum is 16–20 hours, while nicotine concentrations reduce by half in 2 hours . This allows for the assessment of passive smoke exposure from a previous 2- to 3-day period .
Result of Action
Cotinine has been shown to facilitate memory, cognition, executive function, and emotional responding . It also acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to environmental tobacco smoke has been associated with detectable levels of cotinine, a nicotine metabolite, in children’s saliva . .
Biochemical Analysis
Biochemical Properties
3,3-Dibromo Cotinine is involved in biochemical reactions similar to those of cotinine. It interacts with nicotinic acetylcholine receptors (nAChRs), acting as a weak agonist . The compound’s role in these biochemical reactions is still being elucidated, but it is known to cross the blood-brain barrier and interact with both nAChRs and non-nAChRs in the nervous system .
Cellular Effects
Cotinine, from which this compound is derived, has been shown to facilitate memory, cognition, executive function, and emotional responding . It also acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .
Molecular Mechanism
It is known that cotinine, the parent compound, interacts with both nAChRs and non-nAChRs in the nervous system
Temporal Effects in Laboratory Settings
Cotinine, the parent compound, has a half-life of around 16 hours, which is substantially longer than nicotine
Dosage Effects in Animal Models
Cotinine has been shown to improve memory and decrease depressive-like behavior in rats treated with chemotherapy
Metabolic Pathways
Cotinine, the parent compound, is known to be excreted as glucuronic acid conjugates in the urine of tobacco users
Transport and Distribution
Cotinine, the parent compound, is known to cross the blood-brain barrier
Subcellular Localization
Cotinine, the parent compound, is known to interact with both nAChRs and non-nAChRs in the nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo Cotinine typically involves the bromination of cotinine. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo Cotinine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced .
Comparison with Similar Compounds
Similar Compounds
Cotinine: The parent compound of 3,3-Dibromo Cotinine, known for its role as a nicotine metabolite.
Nicotine: The primary alkaloid in tobacco, which is metabolized into cotinine.
3,3’-Diindolylmethane: Another compound with bromine atoms, known for its anti-cancer properties.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which can significantly alter its chemical properties and biological activity compared to its parent compound, cotinine.
Properties
IUPAC Name |
(5S)-3,3-dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N2O/c1-14-8(5-10(11,12)9(14)15)7-3-2-4-13-6-7/h2-4,6,8H,5H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVVLHBHNHNTLK-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)(Br)Br)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CC(C1=O)(Br)Br)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225002 | |
Record name | 2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74093-56-4 | |
Record name | 2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074093564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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